3-(4-Boc-aminophenyl)-5-methoxybenzoic acid
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Overview
Description
3-(4-Boc-aminophenyl)-5-methoxybenzoic acid is an organic compound that features both a tert-butoxycarbonyl (Boc) protected amine group and a methoxy group on a benzoic acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can be selectively modified or deprotected under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Boc-aminophenyl)-5-methoxybenzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 5-methoxybenzoic acid.
Nitration: The 5-methoxybenzoic acid undergoes nitration to introduce a nitro group at the para position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Boc Protection: The amine group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using large reactors for the nitration and reduction steps to ensure high yield and purity.
Automated Boc Protection: Employing automated systems for the Boc protection step to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Boc-aminophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The Boc-protected amine can be deprotected to reveal the free amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or trifluoroacetic acid (TFA) for Boc deprotection.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products
Oxidation: 3-(4-Boc-aminophenyl)-5-hydroxybenzoic acid.
Reduction: 3-(4-Aminophenyl)-5-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(4-Boc-aminophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its functional groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Boc-aminophenyl)-5-methoxybenzoic acid depends on its functional groups:
Boc Protection: The Boc group provides protection to the amine, preventing unwanted reactions during synthesis.
Methoxy Group: The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)-5-methoxybenzoic acid: Lacks the Boc protection, making it more reactive.
3-(4-Boc-aminophenyl)-4-methoxybenzoic acid: Differently positioned methoxy group, affecting its reactivity and interactions.
3-(4-Boc-aminophenyl)-5-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties.
Uniqueness
3-(4-Boc-aminophenyl)-5-methoxybenzoic acid is unique due to the combination of Boc-protected amine and methoxy groups on a benzoic acid backbone. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-methoxy-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-15-7-5-12(6-8-15)13-9-14(17(21)22)11-16(10-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVVFYREOUQHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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